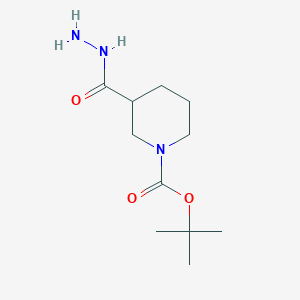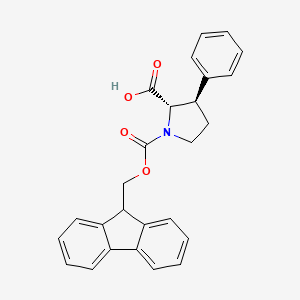
2-(2,4,4-Trimethylpentyl)-1,3-thiazolidine-4-carboxylic acid
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Crystal Structures and Chemical Properties
- The crystal structures of 1,3-thiazolidine-4-carboxylic acids, which are condensation products of L-cysteine with d-galactose and d-mannose, have been reported. These compounds crystallize as zwitterions and their molecular conformation is stabilized by intramolecular interactions. This study offers insights into the structural properties of such compounds (Tarnawski, Ślepokura, & Lis, 2011).
Chemical Synthesis and Applications
- There has been research on the synthesis of 4-thiazolidinessigsäuren, which are related to thiazolidine-4-carboxylic acids, for potential applications in various fields, including pharmacology (Martens, Kintscher, & Arnold, 1991).
Potential in Geriatric Medicine
- Thiazolidine-4-carboxylic acid has been investigated for its anti-toxic effects, particularly on the liver, and its potential in slowing the aging process in mammals (Weber, Fleming, & Miquel, 1982).
Antioxidant and Antitumor Activities
- Some derivatives of thiazolidine-4-carboxylic acid have been studied for their antioxidant and antitumor activities. These studies highlight the potential of these compounds in medical research (Gouda & Abu‐Hashem, 2011).
Supramolecular Aggregation Behavior
- The aggregation behavior of thiazolidine-4-carboxylic acid derivatives has been explored, which could be useful in applications like gas storage, biosensing, and catalysis (Jagtap et al., 2018).
Anti-Tumor Activity
- Studies have shown the formation of thiazolidine-4-carboxylic acid in tissues treated with aliphatic aldehydes, suggesting its role in inhibiting protein biosynthesis, which might have implications for cancer research (Loreti et al., 1971).
Electrochemical Behavior
- The electrochemical behavior of thiazolidine-4-carboxylic acid and its derivatives has been analyzed, providing important information for potential applications in analytical chemistry (Karpinski & Radomski, 1989).
Propiedades
IUPAC Name |
2-(2,4,4-trimethylpentyl)-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2S/c1-8(6-12(2,3)4)5-10-13-9(7-16-10)11(14)15/h8-10,13H,5-7H2,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWJVYMROVOSTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1NC(CS1)C(=O)O)CC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4,4-Trimethylpentyl)-1,3-thiazolidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-butyl 3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B1439386.png)

![Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1439388.png)





![3-[(4-Acetylpiperazin-1-yl)sulfonyl]-4-fluorobenzoic acid](/img/structure/B1439400.png)

![(2-{[3-(4-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine](/img/structure/B1439403.png)
